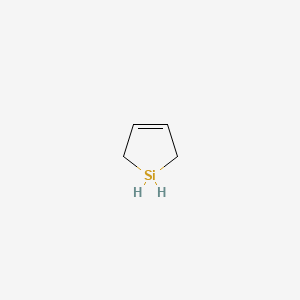

2,5-dihydro-1H-silole

Vue d'ensemble

Description

2,5-dihydro-1H-silole is a chemical compound . It is a type of silole, which is a group of silicon-containing five-membered cyclic dienes .

Synthesis Analysis

The synthesis of 2,5-dihydro-1H-silole involves several steps. One method involves the use of 1,1-disubstituted 2,3,4,5-tetraphenyl siloles and 2,5-difunctionalized siloles . Another approach involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .Molecular Structure Analysis

The molecular structure of 2,5-dihydro-1H-silole is characterized by a silicon atom bonded to a five-membered ring . The molecule exhibits a σ*–π* conjugation arising from the interaction between the σ* orbital of two exocyclic σ-bonds on the silicon atom and the π* orbital of the butadiene moiety .Chemical Reactions Analysis

2,5-dihydro-1H-silole exhibits unique photophysical properties. Instead of quenching, aggregation has greatly boosted their photoluminescence quantum yields by up to two orders of magnitude, turning them from faint fluorophores into strong emitters .Applications De Recherche Scientifique

Siloles, including 2,5-dihydro-1H-silole, have been found to have a variety of applications in scientific research . Here are some of the fields where they are used:

-

Chemical Sensing : Siloles can be used as sensors for chemicals, explosives, pH, and biomacromolecules (proteins, DNAs and RNAs) . They exhibit a phenomenon known as aggregation-induced emission (AIE), where their photoluminescence quantum yields increase when they aggregate . This makes them useful for detecting substances that cause them to aggregate.

-

Material Science : Siloles have been used in the fabrication of electroluminescence (EL) devices due to their high electron acceptability and fast electron mobility . They can also be used to create stimuli-responsive organic nanomaterials .

-

Biological Imaging : Siloles can be used as biocompatible fluorogens for cell imaging . They can also be used as a visualizing agent for DNA gel electrophoresis .

-

Bio-Imaging and -Separation : Siloles can be used to create magnetic fluorescent nanoparticles for potential bio-imaging and -separation .

-

Optoelectronics : Siloles have been used as materials for efficient OLEDs and PV cells .

-

Chemosensors and “Smart” Materials : The AIE characteristics of siloles make them useful in the creation of chemosensors and “smart” materials .

-

Synthesis of Silole-Annulated Analogs : 2,5-Dihydrosiloles can be used as starting materials in the synthesis of silole-annulated analogs . This process involves the reaction of vinyl(alkynyl)silanes with 9-BBN-H, leading to the formation of 5-R-4-(9-BBN)-2,3-dihydro-1H-siloles . This method provides a convenient one-pot synthesis of 2,5-dihydrosiloles and their silole-annulated analogs .

-

Aggregation-Induced Emission (AIE) : 2,5-Dihydro-1H-silole and its polymers exhibit a phenomenon known as aggregation-induced emission (AIE), where their photoluminescence quantum yields increase when they aggregate . This property is utilized in various applications such as sensors for chemicals, explosives, pH, and biomacromolecules (proteins, DNAs and RNAs), indicators for determining CMC and monitoring layer-by-layer self-assembling, biocompatible fluorogens for cell imaging, visualizing agent for DNA gel electrophoresis, biolabels for immunoassay, stimuli-responsive organic nanomaterials, magnetic fluorescent nanoparticles for potential bio-imaging and -separation, and outstanding materials for efficient OLEDs and PV cells .

-

Synthesis of Silole-Annulated Analogs : 2,5-Dihydrosiloles can be used as starting materials in the synthesis of silole-annulated analogs . This process involves the reaction of vinyl(alkynyl)silanes with 9-BBN-H, leading to the formation of 5-R-4-(9-BBN)-2,3-dihydro-1H-siloles . This method provides a convenient one-pot synthesis of 2,5-dihydrosiloles and their silole-annulated analogs .

-

Aggregation-Induced Emission (AIE) : 2,5-Dihydro-1H-silole and its polymers exhibit a phenomenon known as aggregation-induced emission (AIE), where their photoluminescence quantum yields increase when they aggregate . This property is utilized in various applications such as sensors for chemicals, explosives, pH, and biomacromolecules (proteins, DNAs and RNAs), indicators for determining CMC and monitoring layer-by-layer self-assembling, biocompatible fluorogens for cell imaging, visualizing agent for DNA gel electrophoresis, biolabels for immunoassay, stimuli-responsive organic nanomaterials, magnetic fluorescent nanoparticles for potential bio-imaging and -separation, and outstanding materials for efficient OLEDs and PV cells .

-

On-Surface Synthesis of Silole and Disila-Cyclooctene Derivatives : 2,5-Dihydro-1H-silole can be used in the on-surface synthesis of silole and disila-cyclooctene derivatives .

Orientations Futures

The unique properties of 2,5-dihydro-1H-silole have led to its use in a variety of applications, including sensors for chemicals, explosives, pH, and biomacromolecules (proteins, DNAs and RNAs), indicators for determining CMC and monitoring layer-by-layer self-assembling, biocompatible fluorogens for cell imaging, visualizing agent for DNA gel electrophoresis, biolabels for immunoassay, stimuli-responsive organic nanomaterials, magnetic fluorescent nanoparticles for potential bio-imaging and -separation, and outstanding materials for efficient OLEDs and PV cells . Future research will likely continue to explore these and other potential applications.

Propriétés

IUPAC Name |

2,5-dihydro-1H-silole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Si/c1-2-4-5-3-1/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTACVKZZKKFPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC[SiH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dihydro-1H-silole | |

CAS RN |

7049-25-4 | |

| Record name | 1-Silacyclo-3-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007049254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.